

## biological target of ALLO-2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ALLO-2  |           |
| Cat. No.:            | B605324 | Get Quote |

An in-depth analysis reveals that the term "**ALLO-2**" does not correspond to a single, officially designated biological agent. Instead, it likely refers to the subject of the ALPHA2 trial, an investigational allogeneic CAR T-cell therapy known as ALLO-501A. This therapy is under development by Allogene Therapeutics. This technical guide will focus on ALLO-501A, its biological target, and the associated clinical research.

## **Core Subject: ALLO-501A**

ALLO-501A is an allogeneic chimeric antigen receptor (CAR) T-cell therapy. As an "off-the-shelf" product, it is derived from healthy donor T-cells, which are genetically engineered to express CARs. This approach contrasts with autologous CAR T-cell therapies, which utilize a patient's own T-cells.

## **Primary Biological Target: CD19**

The designated biological target of ALLO-501A is the CD19 (Cluster of Differentiation 19) protein. CD19 is a B-lymphocyte antigen expressed on the surface of both healthy and malignant B-cells. Its consistent presence on cancerous B-cells in various hematological malignancies makes it a prime target for immunotherapies.

### **Mechanism of Action**

ALLO-501A functions by redirecting the patient's immune system to identify and eliminate CD19-expressing cancer cells. The engineered CAR T-cells recognize the CD19 antigen on tumor cells, leading to T-cell activation and subsequent cytotoxicity against the malignant cells.



## **Clinical Development: The ALPHA2 Trial**

ALLO-501A has been evaluated in the ALPHA2 trial (NCT04416984), a Phase 1/2 study in adult patients with relapsed or refractory large B-cell lymphoma (LBCL).[1][2] The trial assesses the safety, efficacy, and cell kinetics of ALLO-501A following a lymphodepletion regimen that includes fludarabine, cyclophosphamide, and ALLO-647.[2]

## **Quantitative Clinical Data**

The following table summarizes key efficacy data from the ALPHA and ALPHA2 trials for patients with relapsed/refractory Large B-Cell Lymphoma.

| Clinical Endpoint                          | Patient Cohort                        | Value                    | Source |
|--------------------------------------------|---------------------------------------|--------------------------|--------|
| Objective Response<br>Rate (ORR)           | Overall                               | 56% (95% CI,<br>21%-86%) | [1]    |
| Complete Response<br>(CR) Rate             | Overall                               | 44% (95% CI,<br>14%-79%) | [1]    |
| ORR                                        | Dose Level 2 (120 × 10^6 CAR T-cells) | 50% (95% CI,<br>7%-93%)  | [1]    |
| CR Rate                                    | Dose Level 2 (120 × 10^6 CAR T-cells) | 50% (2 CRs)              | [1]    |
| ORR                                        | Consolidation<br>Treatment            | 60% (95% CI,<br>15%-95%) | [1]    |
| CR Rate                                    | Consolidation<br>Treatment            | 40% (95% CI,<br>5%-85%)  | [1]    |
| Median Duration of Response (DOR)          | Patients achieving CR                 | 23.1 months              |        |
| Median Progression-<br>Free Survival (PFS) | Patients achieving CR                 | 24 months                |        |

# Experimental Protocols ALPHA2 Trial Protocol Overview



The ALPHA2 study is a single-arm, open-label, multicenter Phase 1/2 trial.[2]

- Patient Population: Adults with relapsed or refractory large B-cell lymphoma who have not previously received autologous CAR T-cell therapy.[1]
- Lymphodepletion Regimen: Patients undergo a lymphodepletion regimen consisting of fludarabine, cyclophosphamide, and ALLO-647.[2] This step is crucial to reduce the number of endogenous lymphocytes and create a favorable environment for the infused allogeneic CAR T-cells to expand and persist.
- ALLO-501A Infusion: Following lymphodepletion, patients receive an infusion of ALLO-501A.
- Endpoint Assessment: The primary endpoints are the assessment of safety, efficacy (as measured by response rates), and the cellular kinetics of ALLO-501A.[2]

# Signaling Pathways and Experimental Workflows CD19-Targeted CAR T-Cell Signaling

The diagram below illustrates the general signaling cascade initiated upon the engagement of the CAR on the T-cell with the CD19 antigen on a cancer cell. This interaction triggers a series of intracellular signaling events that lead to T-cell activation, cytokine release, and tumor cell lysis.





Click to download full resolution via product page

CD19-Targeted CAR T-Cell Mechanism of Action.

## **ALPHA2 Clinical Trial Workflow**

The following diagram outlines the key stages of patient progression through the ALPHA2 clinical trial.





Click to download full resolution via product page

Simplified Workflow of the ALPHA2 Clinical Trial.

### Conclusion

While "ALLO-2" is not a formal designation, the context strongly points to ALLO-501A, an allogeneic CAR T-cell therapy targeting the CD19 antigen. Clinical data from the ALPHA and ALPHA2 trials suggest that this "off-the-shelf" therapy holds promise for patients with relapsed or refractory large B-cell lymphoma, demonstrating significant and durable responses. The ongoing research and clinical development are critical in determining the future role of ALLO-501A in the landscape of cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancernetwork.com [cancernetwork.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [biological target of ALLO-2]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b605324#biological-target-of-allo-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com